Treptilamine
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Overview
Description
Treptilamine is a spasmolytic and anticholinergic agent known for its ability to decrease systolic blood pressure significantly after intravenous application . It is used in various medical applications due to its pharmacological properties.
Preparation Methods
The synthesis of treptilamine involves several steps, typically starting with the preparation of the core structure, followed by functionalization. The exact synthetic routes and industrial production methods are not widely documented, but it generally involves organic synthesis techniques such as alkylation and acylation .
Chemical Reactions Analysis
Treptilamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, including indigo dye derivatives.
Alkylation and Acylation: The ethylamine side chain offers a site for reactions, including alkylation and acylation.
Common reagents used in these reactions include oxidizing agents, alkylating agents, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Treptilamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various compounds.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Treptilamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors. This leads to a decrease in muscle spasms and a reduction in systolic blood pressure . It also interacts with trace amine-associated receptors, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .
Comparison with Similar Compounds
Treptilamine is similar to other indole alkaloids such as tryptamine, serotonin, and melatonin. it is unique in its specific pharmacological properties and applications. Similar compounds include:
Tryptamine: An indolamine metabolite of the essential amino acid tryptophan.
Serotonin: A neurotransmitter involved in regulating mood, appetite, and sleep.
This compound stands out due to its specific use as a spasmolytic and anticholinergic agent, making it valuable in medical applications.
Properties
CAS No. |
58313-74-9 |
---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+ |
InChI Key |
XXFPAPPEFJYBHA-CZIZESTLSA-N |
Isomeric SMILES |
CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4 |
SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |
Synonyms |
Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl treptilamine |
Origin of Product |
United States |
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